2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde
Description
2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde is a heterocyclic aldehyde featuring a benzoxazole-thioether moiety linked to a cyclohexene ring substituted with a carbaldehyde group. Its molecular formula is C₁₄H₁₁NO₂S, with a calculated molecular weight of 257.32 g/mol (based on structural analysis). Notably, this compound is listed as a discontinued product by CymitQuimica , suggesting challenges in synthesis, stability, or commercial viability.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-9-10-5-1-4-8-13(10)18-14-15-11-6-2-3-7-12(11)17-14/h2-3,6-7,9H,1,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKPJXMBISIERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde typically involves the reaction of 1,3-benzoxazole-2-thiol with cyclohex-1-ene-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. Its primary applications stem from its role as an intermediate in synthesizing complex organic molecules and its ability to interact with biological systems.
Scientific Research Applications
2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride is used across various scientific disciplines due to its unique chemical properties and biological activities.
Chemistry
- Intermediate in Synthesis This compound serves as a crucial building block in synthesizing complex organic molecules. The synthesis typically involves reacting 2-methoxyaniline with 3-bromopyridine, often using a palladium catalyst. Reactions usually occur in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with heating to facilitate the coupling reaction. Industrial production methods employ similar synthetic routes on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield, followed by purification steps like recrystallization or chromatography to achieve high purity.
Biology
- Enzyme Interactions and Protein Binding It is employed in studying enzyme interactions and protein binding. The compound can bind to enzymes or receptors, modulating their activity; for example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Medicine
- Therapeutic Properties The compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Anti-cancer agent Doxorubicin (Dox) is an effective anti-cancer agent but is limited by its cardiotoxicity, thus the search for pharmacological agents for 5-methoxy-2-(2-methylpyrazol-3-yl)aniline is ongoing .
Industry
- Development of Dyes and Pigments It is utilized in developing dyes, pigments, and other industrial chemicals.
Chemical Reactions
2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride can undergo several chemical reactions, which are essential for its use in synthesizing various compounds.
- Oxidation The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate and chromium trioxide .
- Reduction Reduction reactions can convert the nitro group to an amine group, employing reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
- Substitution The methoxy group can be substituted with other functional groups under appropriate conditions, often requiring strong acids or bases and elevated temperatures.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Differences :
- The aldehyde group in the target compound and the chlorophenyl analog (sc-340702) contrasts with the carboxylic acid groups in the benzothiazole/benzoxazole derivatives. Aldehydes are more reactive in nucleophilic additions (e.g., forming Schiff bases) but less stable than carboxylic acids, which may explain the target’s discontinued status .
Heterocyclic Influence: Benzoxazole (C₇H₄NO) vs. benzothiazole (C₇H₄NS): The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) increases molecular weight (259.33 vs. 243.26 g/mol) and alters electronic properties. Sulfur’s polarizability may enhance interactions with biological targets .
Substituent Effects :
- The 4-chlorophenylthio group in sc-340702 introduces steric bulk and electron-withdrawing effects compared to the benzoxazole-thioether in the target compound. This could influence solubility and binding affinity in medicinal chemistry applications .
Commercial Availability :
- While the target compound is discontinued, its carboxylic acid analogs remain available, suggesting better synthetic scalability or stability. Carboxylic acids are less prone to oxidation compared to aldehydes .
Research Implications
- However, its instability may limit applications compared to carboxylic acid derivatives.
- Biological Relevance : Benzoxazole-thioether motifs are associated with antimicrobial and antitumor activity. Comparative studies with benzothiazole analogs could reveal structure-activity relationships (SARs) for drug discovery .
Biological Activity
2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of the cyclohexene ring and the aldehyde group contributes to its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research has shown that compounds containing the benzoxazole structure exhibit significant antimicrobial properties. In a study evaluating various benzoxazole derivatives, it was found that many demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| This compound | Bacillus subtilis | TBD | |
| 5-Ethylsulphonyl-benzoxazole | Candida albicans | 7.81 | |
| 3-(2-benzoxazol-5-yl)alanine | Escherichia coli | TBD |
The minimum inhibitory concentrations (MIC) for these compounds indicate a promising spectrum of activity, although specific data for this compound are still pending further investigation.
Cytotoxicity and Anticancer Potential
Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, it has been observed that certain benzoxazole compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast cancer) | TBD | |
| Benzoxazole Derivative A | A549 (Lung cancer) | 15 | |
| Benzoxazole Derivative B | HepG2 (Liver cancer) | 12 |
The cytotoxicity data suggest that benzoxazole derivatives can be developed as potential anticancer agents. The structure–activity relationships indicate that modifications to the benzoxazole core can enhance selectivity and potency against specific cancer types.
Case Studies
In one notable study, researchers synthesized a series of benzoxazole derivatives and evaluated their biological activities. They found that compounds with specific substitutions on the benzoxazole ring exhibited enhanced antibacterial and antifungal properties compared to their unsubstituted counterparts. This highlights the importance of SAR in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
